molecular formula C13H14BrN B14607652 Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide CAS No. 58416-59-4

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide

Cat. No.: B14607652
CAS No.: 58416-59-4
M. Wt: 264.16 g/mol
InChI Key: MUAOQRGBUSZRBS-UHFFFAOYSA-M
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Description

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide typically involves the reaction of 3-methylpyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of pyridinium salts often involves large-scale batch reactions. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 3-methyl-1-(phenylmethyl)-, chloride
  • Pyridinium, 3-methyl-1-(phenylmethyl)-, iodide
  • Pyridinium, 3-methyl-1-(phenylmethyl)-, fluoride

Uniqueness

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides .

Properties

CAS No.

58416-59-4

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

1-benzyl-3-methylpyridin-1-ium;bromide

InChI

InChI=1S/C13H14N.BrH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

MUAOQRGBUSZRBS-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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